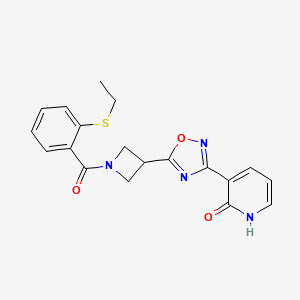
3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an azetidine ring, an oxadiazole ring, and a pyridinone ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), an oxadiazole ring (a five-membered ring with two nitrogen and three oxygen atoms), and a pyridinone ring (a six-membered ring with one nitrogen and one oxygen atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The azetidine ring might undergo reactions at the nitrogen atom, while the oxadiazole and pyridinone rings might undergo reactions at the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azetidine, oxadiazole, and pyridinone rings might influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Cytoprotective Antiulcer Activity
Compounds with intricate heterocyclic structures, including those similar to the specified compound, have been investigated for their potential cytoprotective and antiulcer activities. For instance, derivatives of pyrazol-1-yl pyrimidines have shown significant efficacy in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, indicating a potential for gastric mucosal protection and treatment of ulcers (Ikeda et al., 1996).
Neuroleptic and Antipsychotic Effects
Research on benzamides and pyrrolidinyl derivatives has revealed that these compounds can act as potent neuroleptics, offering promising avenues for the treatment of psychosis. Specifically, the synthesis and evaluation of compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have demonstrated significant antistereotypic activity without inducing catalepsy, which is a common side effect of many antipsychotic drugs (Iwanami et al., 1981).
Anticonvulsant Properties
The exploration of enaminone derivatives, particularly those based on isoxazole, has uncovered potent anticonvulsant properties. These compounds have been effective in anti-maximal electroshock (MES) models, showcasing their potential in the treatment of seizure disorders without elucidating a definitive mechanism of action, suggesting a novel therapeutic pathway for anticonvulsant drugs (Eddington et al., 2002).
Analgesic Effects Through Neuronal Nicotinic Acetylcholine Receptors
Studies on pyridyl ether compounds, including azetidinyl derivatives, have identified their role as analgesic agents acting through neuronal nicotinic acetylcholine receptors. These compounds have shown potent analgesic activity in various pain models, with specific enantiomers demonstrating reduced peripheral side effects. This suggests a targeted approach to pain management with minimized adverse effects (Holladay et al., 1998).
Role in Treating Compulsive Food Consumption
Research on orexin receptor antagonists has illuminated the potential role of compounds in modulating feeding behaviors, particularly in models of binge eating. By inhibiting orexin-1 receptor mechanisms, certain compounds have demonstrated efficacy in reducing compulsive food consumption without affecting standard food intake, indicating a novel therapeutic target for eating disorders with a compulsive component (Piccoli et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-[5-[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-27-15-8-4-3-6-13(15)19(25)23-10-12(11-23)18-21-16(22-26-18)14-7-5-9-20-17(14)24/h3-9,12H,2,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWQWRMEINVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(ethylthio)benzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)
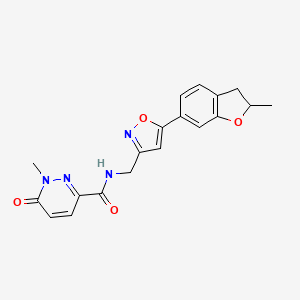
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
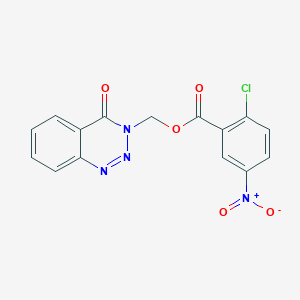
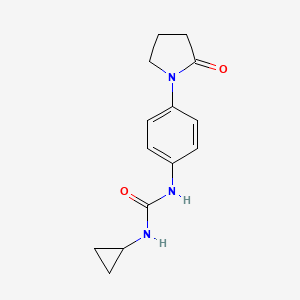
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)
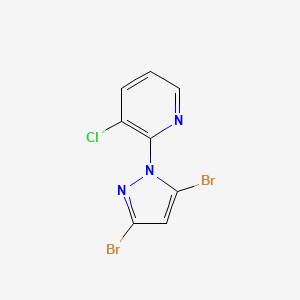
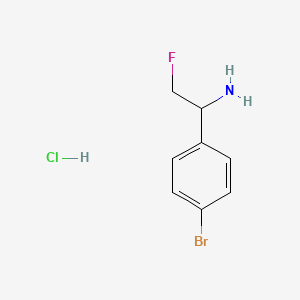
![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)
